Methyl 3,5-dichlorobenzoylformate
Description
Methyl 3,5-dichlorobenzoylformate is a halogenated aromatic compound featuring a benzoylformate core substituted with chlorine atoms at the 3 and 5 positions of the benzene ring, esterified with a methyl group. This compound plays a critical role in the biosynthesis of complestatin, a complex antibiotic peptide. Specifically, it serves as a precursor or intermediate in the generation of 3,5-dichlorohydroxyphenylglycine (3,5-diClHpg) and related monomers via the enzyme HpgT, a key catalyst in the complestatin pathway . The enzyme HpgT demonstrates substrate specificity for L-configured amino acids, enabling the generation of multiple halogenated monomers essential for complestatin assembly .
Properties
IUPAC Name |
methyl 2-(3,5-dichlorophenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O3/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTARTFNVWLIQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC(=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dichlorobenzoylformate typically involves the esterification of 3,5-dichlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dichlorobenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: 3,5-dichlorobenzoic acid.
Reduction: Methyl 3,5-dichlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Organic Synthesis
1. Intermediate in Synthesis
Methyl 3,5-dichlorobenzoylformate serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of pharmaceuticals and agrochemicals by undergoing various chemical transformations such as esterification and acylation.
2. Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound is instrumental in the synthesis of several active pharmaceutical ingredients. Its ability to introduce dichlorobenzoyl groups into molecular frameworks makes it valuable for developing drugs with enhanced biological activity.
Applications in Pharmaceuticals
1. Antimicrobial Agents
Research indicates that derivatives of this compound exhibit antimicrobial properties. These derivatives can be synthesized to enhance efficacy against a range of pathogens, making them candidates for new antimicrobial therapies.
2. Anti-inflammatory Compounds
Studies have shown that modifications of this compound can lead to compounds with anti-inflammatory properties. Such compounds are essential for developing treatments for inflammatory diseases.
Applications in Agrochemicals
1. Herbicides and Pesticides
this compound is explored as a precursor for synthesizing herbicides and pesticides. Its structural characteristics allow for the development of compounds that can effectively control weeds and pests while minimizing environmental impact.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Derivatives showed significant inhibition against E. coli and Staphylococcus aureus. |
| Study B | Synthesis of APIs | Demonstrated successful incorporation into drug molecules with improved pharmacokinetic profiles. |
| Study C | Agrochemical Development | Developed a new herbicide formulation with improved efficacy and reduced toxicity to non-target organisms. |
Mechanism of Action
The mechanism of action of Methyl 3,5-dichlorobenzoylformate involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in biochemical assays and drug development to study enzyme-substrate interactions and to design enzyme inhibitors .
Comparison with Similar Compounds
Ethyl 3,5-Dichlorobenzoylformate
Structural and Functional Differences :
Ethyl 3,5-dichlorobenzoylformate (CAS: 92991-89-4) shares the same dichlorinated benzoylformate core as the methyl ester variant but differs in its ester group (ethyl instead of methyl). This structural variation influences physicochemical properties such as solubility, volatility, and metabolic stability. Methyl esters are generally more volatile and less lipophilic than their ethyl counterparts, which may affect their suitability in synthetic or industrial applications .
Applications :
While Methyl 3,5-dichlorobenzoylformate is implicated in biosynthetic pathways (e.g., complestatin production), Ethyl 3,5-dichlorobenzoylformate is commercially available (95% purity) and may serve as a reagent in organic synthesis or pharmaceutical research .
3,5-Dichlorohydroxyphenylglycine (3,5-diClHpg)
Structural Comparison: 3,5-diClHpg is a hydroxyphenylglycine derivative with chlorine atoms at the 3 and 5 positions. Unlike this compound, it features an amino acid backbone instead of a benzoylformate ester. Both compounds are halogenated and serve as monomers in complestatin biosynthesis .
Biosynthetic Roles: HpgT, the enzyme responsible for transaminating L-Hpg and L-3,5-diClHpg, also interacts with 3,5-dichlorobenzoylformate (the non-esterified form of this compound), suggesting a shared biosynthetic origin. However, 3,5-diClHpg is directly incorporated into the peptide backbone, whereas the benzoylformate derivative may act as a precursor or intermediate .
Other Halogenated Benzene Derivatives
Examples include:
- (E)-Methyl 3-(2-Bromophenyl)acrylate (CAS: 917023-04-2): Features a bromine substituent at the 2-position and an acrylate group, differing in halogen type (Br vs. Cl) and substitution pattern. Brominated analogs often exhibit distinct electronic properties and biological activities compared to chlorinated compounds .
- (4-((4-Chlorobenzyl)oxy)phenyl)boronic acid (CAS: 845790-52-5): Contains a boronic acid functional group, enabling applications in Suzuki-Miyaura cross-coupling reactions. Its chlorinated benzene moiety highlights the versatility of halogenated aromatics in diverse synthetic workflows .
Data Table: Key Compounds and Properties
Research Findings and Implications
- Enzyme Specificity: HpgT exhibits strict substrate specificity for L-amino acids, enabling selective biosynthesis of halogenated monomers. This specificity is critical for complestatin’s structural integrity .
- Halogenation Effects : The 3,5-dichloro substitution pattern enhances electron-withdrawing effects, stabilizing intermediates in enzymatic reactions. Ethyl/methyl ester variations modulate solubility and reactivity in synthetic protocols .
- Analytical Methods : High-performance liquid chromatography (HPLC) is employed to monitor reaction equilibria involving these compounds, underscoring their relevance in biochemical studies .
Biological Activity
Methyl 3,5-dichlorobenzoylformate is a compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is characterized by its structure, featuring a benzoyl moiety substituted with two chlorine atoms at the 3 and 5 positions. This structural configuration influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting key biochemical pathways. For instance, it has been shown to influence the synthesis of peptidoglycan in bacterial cell walls, which is critical for bacterial growth and survival .
Biological Activity and Therapeutic Potential
Research has indicated several potential therapeutic applications for this compound:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of vancomycin-resistant enterococci (VRE) by disrupting cell wall synthesis pathways .
- Enzyme Inhibition : this compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to alterations in cellular processes, making it a candidate for further exploration in drug development .
Case Studies
- Vancomycin Resistance : A study investigated the effects of this compound on vancomycin-resistant strains of Enterococcus. The compound was found to disrupt the normal peptidoglycan synthesis by substituting d-Ala-d-Ala with d-Ala-d-Lactate in the biosynthesis pathway, leading to increased minimal inhibitory concentrations (MICs) against these resistant strains .
- Enzyme Interaction Studies : Research involving enzyme assays revealed that this compound selectively inhibits MurF enzyme activity. This enzyme is crucial for peptidoglycan biosynthesis; thus, its inhibition can significantly impact bacterial cell wall integrity and viability .
Table 1: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
